molecular formula C20H19NO3 B2481900 N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide CAS No. 898923-42-7

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide

Cat. No.: B2481900
CAS No.: 898923-42-7
M. Wt: 321.376
InChI Key: ZNLGWTUHGMDOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is a chromene-derived compound featuring a fused benzopyran-4-one core substituted with a methyl group at position 8, a phenyl group at position 3, and a butanamide moiety at position 2. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The butanamide side chain in this compound may influence its pharmacokinetic properties, such as solubility and bioavailability, by modulating hydrophobicity and hydrogen-bonding capacity. Structural analogs suggest that such compounds are typically synthesized via acylation reactions, as seen in , where sulfonamide-linked analogs were prepared using acyl chlorides and amine precursors .

Properties

IUPAC Name

N-(8-methyl-4-oxo-3-phenylchromen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-8-16(22)21-20-17(14-10-5-4-6-11-14)18(23)15-12-7-9-13(2)19(15)24-20/h4-7,9-12H,3,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLGWTUHGMDOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the chromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or chromenes.

Scientific Research Applications

Antihistaminic Activity

Research indicates that chromone derivatives exhibit significant antihistaminic properties. A study evaluated a series of compounds related to the chromone structure, including N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide. These compounds were tested for their ability to inhibit histamine-induced contractions in isolated guinea pig ileum, demonstrating promising results. Notably, certain derivatives showed up to 96.6% inhibition at specific concentrations, suggesting their potential as antihistamines in clinical settings .

Bronchodilatory Effects

In addition to antihistaminic activity, derivatives of this chromone have been assessed for bronchodilatory effects. Compounds similar to this compound have shown significant protection against histamine-induced bronchoconstriction in animal models, making them candidates for treating respiratory conditions such as asthma . The bronchodilatory activity was measured against standard drugs like aminophylline, with some compounds exhibiting comparable effects .

Inhibition of Cyanobacterial Fructose-Bisphosphatase

Another notable application of chromone derivatives is their role as inhibitors of cyanobacterial fructose-bisphosphatase/sedoheptulose-bisphosphatase (Cy-FBP/SBPase). This enzyme is crucial in managing harmful algal blooms (HABs), which pose environmental and health risks. Compounds designed from the chromone framework exhibited IC50 values ranging from 11.2 to 16.1 μM, with specific derivatives identified as potent inhibitors . This suggests a potential application in environmental biotechnology and algal bloom management.

Structure–Activity Relationship Studies

The structural modifications of chromone derivatives significantly influence their biological activities. The introduction of various substituents on the chromone ring can enhance specific pharmacological properties while minimizing toxicity. For instance, the incorporation of basic amino groups has been shown to preserve the mast cell stabilizing potency and H1-receptor blockade capabilities of these compounds .

Case Studies and Experimental Findings

Study ReferenceCompound TestedKey Findings
Gajbhiye et al., 2008This compoundSignificant antihistaminic activity; 96.6% inhibition at 60 μg concentration
Research on Cy-FBP/SBPase InhibitorsChromone derivativesPotent inhibitors with IC50 values between 11.2 and 16.1 μM; potential for algicide development

Mechanism of Action

The mechanism of action of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related chromene and amide-containing analogs, particularly those with variable alkyl chains or substituents. Key findings from and computational methodologies () are summarized below:

Data Table: Key Properties of Analogous Compounds

Compound ID Acyl Chain Length Yield (%) Melting Point (°C) [α]D (c in CH3OH) Molecular Formula
5a (Butyramide) C4 51.0 180–182 +4.5° (0.10) C14H19N2O5S
5b (Pentanamide) C5 45.4 174–176 +5.7° (0.08) C15H21N2O5S
5c (Hexanamide) C6 48.3 142–143 +6.4° (0.10) C16H23N2O5S
5d (Heptanamide) C7 45.4 143–144 +4.7° (0.10) C17H25N2O5S

Data sourced from .

Computational and Crystallographic Insights

  • For example, the chromene core’s electron-deficient 4-oxo group may act as a hydrogen-bond acceptor, while the phenyl and methyl groups contribute to hydrophobic interactions.

Biological Activity

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The compound this compound features a chromene backbone, which is known for various biological properties. The chromene structure is characterized by a fused benzopyran system, which contributes to its interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of chromene compounds can inhibit the proliferation of breast cancer cells by modulating key signaling pathways. Specifically, they were found to suppress the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCancer TypeMechanism of ActionIC50 (μM)
DK4023MDA-MB-231Inhibition of MMP915.2
Compound XBreast CancerERK pathway modulation10.4

2. Anti-inflammatory Effects

The anti-inflammatory potential of chromene derivatives has been well-documented. These compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and certain cancers. Studies have shown that this compound may exhibit similar inhibitory effects on COX enzymes, thereby reducing inflammation .

3. Neuroprotective Properties

Benzofuran and chromone-based compounds have demonstrated neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. They inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission . This mechanism suggests that this compound could also possess neuroprotective properties.

Case Studies

Case Study 1: Breast Cancer Inhibition
In vitro studies on MDA-MB-231 cells showed that treatment with a derivative of this compound led to a significant decrease in cell motility and invasion capabilities. The compound inhibited TNFα-induced signaling pathways that promote cancer cell aggressiveness .

Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of similar chromene compounds in a rat model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers following treatment with these compounds, suggesting their potential as therapeutic agents for inflammatory diseases .

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its derivatives. The crystal structure analysis revealed important interactions that stabilize the molecule, which may contribute to its biological activity . Additionally, molecular docking studies have suggested favorable binding affinities to various biological targets, indicating potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.